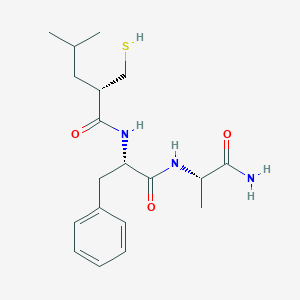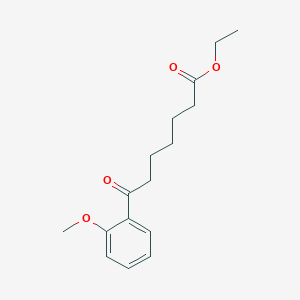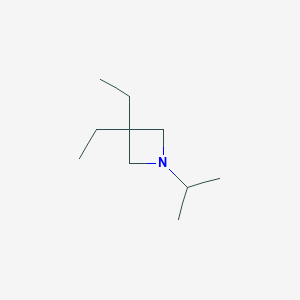
3,3-Diethyl-1-(propan-2-yl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Diethyl-1-(propan-2-yl)azetidine, also known as DEPA, is a cyclic organic compound with the molecular formula C10H19N. It is a chiral molecule with two stereoisomers, R-DEPA and S-DEPA. DEPA has gained significant attention in scientific research due to its potential applications in various fields, including organic synthesis, drug development, and material science.
作用机制
The mechanism of action of 3,3-Diethyl-1-(propan-2-yl)azetidine is not well understood, but it is believed to interact with biological molecules, such as enzymes, receptors, and ion channels. This compound has been shown to exhibit inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This compound has also been reported to modulate the activity of GABA(A) receptors, which are important targets for the treatment of anxiety and epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. This compound has been reported to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the growth of cancer cells, such as breast cancer and melanoma cells.
实验室实验的优点和局限性
3,3-Diethyl-1-(propan-2-yl)azetidine has several advantages for lab experiments, including its high purity, stability, and chirality. This compound can be easily synthesized in large quantities, making it a cost-effective chiral building block for organic synthesis. However, this compound has some limitations, such as its low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics. This compound may also exhibit different biological activities depending on the stereoisomer, which requires careful characterization and analysis.
未来方向
3,3-Diethyl-1-(propan-2-yl)azetidine has a wide range of potential applications in various fields, and future research may focus on the following directions:
1. Development of novel this compound derivatives with improved biological activities and pharmacokinetics.
2. Investigation of the mechanism of action of this compound and its interaction with biological molecules.
3. Exploration of the potential applications of this compound in material science, such as the synthesis of chiral polymers and nanoparticles.
4. Evaluation of the toxicity and safety profile of this compound in vivo and in vitro.
5. Development of new synthetic methods for this compound and its derivatives.
Conclusion:
In conclusion, this compound is a promising chiral molecule with potential applications in various fields, including organic synthesis, drug development, and material science. The synthesis of this compound can be achieved via a Michael addition-cyclization reaction, and this compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. This compound has several advantages for lab experiments, such as its high purity, stability, and chirality, but also has some limitations, such as its low solubility. Future research may focus on the development of novel this compound derivatives, investigation of the mechanism of action, exploration of potential applications, and evaluation of toxicity and safety.
合成方法
The synthesis of 3,3-Diethyl-1-(propan-2-yl)azetidine involves the reaction of N-(propan-2-yl)propan-2-amine with ethyl acrylate in the presence of a catalyst. The reaction proceeds via a Michael addition followed by a cyclization step to form the azetidine ring. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The purity of this compound can be further enhanced by using chromatographic techniques.
科学研究应用
3,3-Diethyl-1-(propan-2-yl)azetidine has been widely used in scientific research, particularly in the fields of organic synthesis and drug development. This compound can be used as a chiral building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. This compound has also shown promising results as a chiral auxiliary in asymmetric synthesis, enabling the synthesis of enantiopure compounds with high yields and selectivity.
属性
CAS 编号 |
119219-97-5 |
|---|---|
分子式 |
C10H21N |
分子量 |
155.28 g/mol |
IUPAC 名称 |
3,3-diethyl-1-propan-2-ylazetidine |
InChI |
InChI=1S/C10H21N/c1-5-10(6-2)7-11(8-10)9(3)4/h9H,5-8H2,1-4H3 |
InChI 键 |
VXGUKZJNIIDJQC-UHFFFAOYSA-N |
SMILES |
CCC1(CN(C1)C(C)C)CC |
规范 SMILES |
CCC1(CN(C1)C(C)C)CC |
同义词 |
Azetidine, 3,3-diethyl-1-(1-methylethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





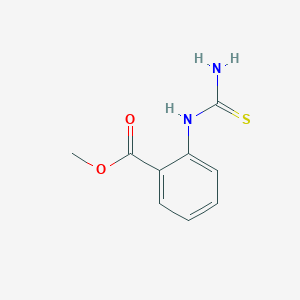
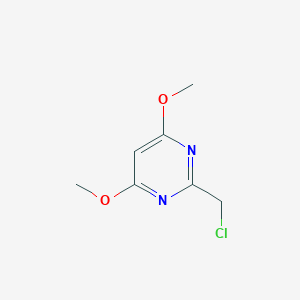




![2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol](/img/structure/B58531.png)



